4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol
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Overview
Description
4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: This step involves the fluorination of the quinoline ring, which can be done using reagents like Selectfluor.
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the thiophenyl and chlorophenyl groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Halogenated derivatives: From electrophilic substitution reactions.
Scientific Research Applications
4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, while the thiophenyl and chlorophenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-6-fluoroquinoline-2-ol: Lacks the triazole and thiophenyl groups, making it less versatile in biological applications.
3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinoline: Similar structure but without the chlorophenyl group, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of multiple functional groups in 4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol makes it unique in terms of its chemical reactivity and potential applications. The combination of quinoline, triazole, and thiophenyl groups provides a versatile scaffold for drug development and materials science.
Properties
Molecular Formula |
C29H20ClFN4OS2 |
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Molecular Weight |
559.1 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[[4-(2,4-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H20ClFN4OS2/c1-16-5-12-23(17(2)14-16)35-27(24-4-3-13-37-24)33-34-29(35)38-26-25(18-6-8-19(30)9-7-18)21-15-20(31)10-11-22(21)32-28(26)36/h3-15H,1-2H3,(H,32,36) |
InChI Key |
WXSSIEMYCLQJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)F)NC3=O)C5=CC=C(C=C5)Cl)C6=CC=CS6)C |
Origin of Product |
United States |
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